Benzoyl-L-citrulline methyl ester
Overview
Description
Benzoyl-L-citrulline methyl ester, also known as Bz-L-Cit-OMe, is a chemical compound with the molecular formula C14H19N3O4 . It is also known by several other names such as (S)-2-Bz-amino-5-ureidopentanoic acid methyl ester, Bz-L-Orn (carbamoyl)-OMe, and (S)-Methyl 2-benzamido-5-ureidopentanoate .
Molecular Structure Analysis
This compound contains a total of 40 bonds, which include 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 1 urea (-thio) derivative .Chemical Reactions Analysis
Esters, including this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 149-158°C . It has a molecular weight of 293.32 .Scientific Research Applications
Benzoyl-L-citrulline Methyl Ester: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Research Building Block: this compound is utilized as a crucial building block in the synthesis of innovative drug candidates. Its unique chemical structure enables researchers to explore new therapeutic avenues, potentially addressing a wide range of health conditions .
Proteomics Research: This compound is used in proteomics research, which involves the study of proteomes and their functions. The properties of this compound make it suitable for biochemical studies related to protein structure and function .
Enzyme Catalysis Studies: It serves as a substrate in studies examining the catalytic activity of enzymes such as papain, which is important for understanding enzyme kinetics and mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
Benzoyl-L-citrulline methyl ester is a biochemical compound used in proteomics research . .
Biochemical Pathways
It’s worth noting that citrulline, a related compound, plays a crucial role in the urea cycle, where it is produced from arginine as a by-product of the reaction catalyzed by the enzyme no synthase .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at -20° c .
properties
IUPAC Name |
methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRYYLMUJSMGC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931792 | |
Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14325-36-1 | |
Record name | N5-(Aminocarbonyl)-N2-benzoyl-L-ornithine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14325-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzoyl-L-citrulline methyl ester help us understand enzyme activity?
A1: this compound serves as a valuable tool for investigating the catalytic mechanisms of enzymes like papain and subtilisin. By studying the enzyme-catalyzed hydrolysis of this ester, researchers can gain insights into the enzyme's active site, binding affinities, and reaction kinetics.
Q2: The research mentions "productive binding sites" in subtilisin. What does this mean in relation to this compound?
A: [] Subtilisin 72, a bacterial protease, was found to possess two distinct binding sites (termed "productive" due to their role in substrate binding and catalysis) influencing its interaction with different substrates. Interestingly, this compound binds preferentially to one specific site (site A) on subtilisin 72. [] This suggests that the structure of the substrate influences its binding site preference.
Q3: How does the pH of the environment affect the breakdown of this compound by papain?
A: [] Research has shown that the rate of this compound hydrolysis by papain is highly dependent on pH. Specifically, two acidic groups within the papain enzyme, with pKa values around 3.78 and 3.95, play crucial roles in the catalytic process. [] This pH dependency highlights the importance of specific protonation states within the enzyme for optimal catalytic activity.
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